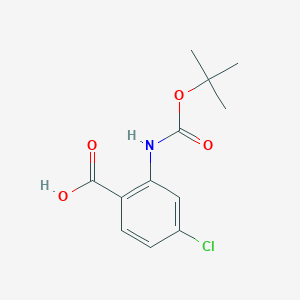

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Description

The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFHAVFRBIRVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373771 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136290-47-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136290-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid

CAS Number: 136290-47-6

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Properties

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, also known as 4-Chloro-2-(Boc-amino)benzoic acid, is a substituted aromatic carboxylic acid. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block for the synthesis of more complex molecules, allowing for controlled and selective reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 136290-47-6 | [1] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [1] |

| Molecular Weight | 271.70 g/mol | [2] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-4-chlorobenzoic acid | [2] |

| Synonyms | 4-Chloro-2-(Boc-amino)benzoic acid, N-Boc-2-amino-4-chlorobenzoic acid | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Boiling Point | 352.4 °C (predicted) | General knowledge |

| Storage Temperature | 2-8°C | General knowledge |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid typically involves the protection of the amino group of 2-amino-4-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: General workflow for the Boc-protection of 2-amino-4-chlorobenzoic acid.

Postulated Experimental Protocol: Boc Protection of 2-Amino-4-chlorobenzoic Acid

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or 1,4-Dioxane

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable solvent such as THF or 1,4-dioxane.

-

Basification: Add an aqueous solution of sodium hydroxide (1.1 equivalents) or triethylamine (1.2 equivalents) to the reaction mixture while stirring.

-

Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Add water to the residue and then acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl. This will precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Role in Drug Discovery and Development

While specific biological activity or direct application in signaling pathways for 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is not extensively documented, its utility lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The Boc-protected amino group and the carboxylic acid functionality allow for its incorporation into a variety of molecular scaffolds. The chloro-substituent provides a handle for further modifications through cross-coupling reactions.

Potential Applications in Medicinal Chemistry

Derivatives of aminobenzoic acids are known to be part of various therapeutic agents. The structure of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid makes it a suitable precursor for the synthesis of compounds targeting a range of biological pathways.

Caption: Potential synthetic pathways from the core molecule to various drug classes.

General Experimental Workflow in Drug Discovery

The use of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid in a drug discovery program would typically follow a multi-step process, starting from its incorporation into a lead molecule, followed by optimization and biological evaluation.

Caption: A typical workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid (CAS: 136290-47-6) is a valuable synthetic intermediate for the development of novel compounds in the pharmaceutical industry. Its bifunctional nature, with a protected amine and a carboxylic acid, coupled with a reactive chloro-substituent, provides a versatile platform for the construction of complex molecular architectures. While direct biological data for this specific compound is limited, its utility as a building block in the synthesis of potential therapeutic agents is clear. Further research and publication of its applications will undoubtedly provide more specific insights into its role in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of Boc-2-amino-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-2-amino-4-chlorobenzoic acid, a key intermediate in organic synthesis. Due to the limited availability of specific experimental data for this Boc-protected compound, this guide also includes data for the parent compound, 2-amino-4-chlorobenzoic acid, for comparative purposes. The methodologies provided are standard experimental protocols applicable for the full characterization of Boc-2-amino-4-chlorobenzoic acid.

Physicochemical Properties

The introduction of the tert-butyloxycarbonyl (Boc) protecting group to 2-amino-4-chlorobenzoic acid is expected to significantly alter its physicochemical properties. The bulky, nonpolar Boc group will increase the molecular weight and lipophilicity, while likely decreasing the melting point and altering solubility profiles compared to the parent amine.

Table 1: Comparative Physicochemical Properties

| Property | Boc-2-amino-4-chlorobenzoic Acid | 2-Amino-4-chlorobenzoic Acid | Source(s) |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-4-chlorobenzoic acid | 2-Amino-4-chlorobenzoic acid | |

| CAS Number | Not widely available | 89-77-0 | [1] |

| Molecular Formula | C12H14ClNO4 | C7H6ClNO2 | [2] |

| Molecular Weight | 271.70 g/mol | 171.58 g/mol | [1][2] |

| Appearance | Predicted: White to off-white powder | White to light yellow powder | [1] |

| Melting Point | Data not available | 231-233 °C | [3] |

| Boiling Point | Predicted: ~396.9 °C | Predicted: 250°C (rough estimate) | [3] |

| pKa | Data not available | Predicted: 4.71 ± 0.10 | [2] |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, methanol), low solubility in water. | Slightly soluble in water. | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Features of Boc-2-amino-4-chlorobenzoic Acid

| Spectroscopic Method | Predicted Key Data/Assignments |

| ¹H NMR | - Aromatic protons (multiplets).- Singlet for the 9 protons of the tert-butyl group (~1.5 ppm).- Broad singlet for the N-H proton.- Broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Aromatic carbons.- Carbonyl carbon of the Boc group (~153 ppm).- Quaternary carbon of the Boc group (~80 ppm).- Methyl carbons of the Boc group (~28 ppm).- Carboxylic acid carbonyl carbon (~170 ppm). |

| IR (Infrared) | - N-H stretch (~3300 cm⁻¹).- C=O stretch (Boc group) (~1710 cm⁻¹).- C=O stretch (carboxylic acid) (~1680 cm⁻¹).- C-O stretch.- Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a compound such as Boc-2-amino-4-chlorobenzoic acid.

Protocol 1: Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology (Capillary Method):

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end.[4][5]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

-

The assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[4]

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[4]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6] The melting point is reported as the range T1-T2.[6]

-

Protocol 2: Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.[7]

-

Objective: To determine the solubility of the compound in various solvents.

-

Methodology:

-

Add approximately 25 mg of the compound to a test tube containing 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO).[7][8]

-

Vigorously shake or stir the mixture.[8]

-

Observe if the solid dissolves completely. The compound is considered soluble if a homogeneous solution is formed.[7]

-

For water-soluble compounds, the pH of the solution can be tested with pH paper to indicate acidity or basicity.[7]

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[9]

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9][10]

-

Instrumentation: Use a high-field NMR spectrometer.[9]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include pulse angle, acquisition time, and relaxation delay.[11]

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.[11]

-

Data Processing: The acquired data (Free Induction Decay) is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.[11]

-

Protocol 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

-

Objective: To obtain an IR spectrum to identify characteristic functional group vibrations.

-

Methodology (Thin Solid Film or KBr Pellet):

-

Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride), apply a drop of the solution to a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[13]

-

KBr Pellet: Grind 1-2 mg of the dry sample with about 100-200 mg of dry KBr powder.[11] Press the mixture under high pressure to form a transparent pellet.[11]

-

Instrumentation: Place the prepared sample in a Fourier-Transform Infrared (FTIR) spectrometer.[13]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]

-

Signaling Pathways and Biological Relevance

There is no information available in the searched literature regarding the direct involvement of Boc-2-amino-4-chlorobenzoic acid in specific signaling pathways. As a protected amino acid, its primary role is as a building block in chemical synthesis rather than as a biologically active agent itself. The parent compound, 2-amino-4-chlorobenzoic acid, and its isomer, 4-amino-2-chlorobenzoic acid, are known as metabolites of certain drugs, but this does not imply a direct signaling role for the Boc-protected analog.[14][15]

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of Boc-2-amino-4-chlorobenzoic acid.

Caption: Workflow for the synthesis and characterization of a chemical compound.

Caption: Key physicochemical properties for compound characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 89-77-0 CAS MSDS (2-Amino-4-chlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Amino-4-chlorobenzoic acid CAS#: 89-77-0 [m.chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. benchchem.com [benchchem.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Synthesis of 2-Boc-amino-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key analytical data for 2-Boc-amino-4-chlorobenzoic acid. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex organic molecules. This document details a standard laboratory-scale synthesis protocol and presents structural and analytical data in a clear, accessible format.

Chemical Structure and Properties

2-Boc-amino-4-chlorobenzoic acid, systematically named 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid, is a derivative of 4-chloroanthranilic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the molecule, a common strategy in multi-step organic synthesis.

Table 1: Physicochemical Properties of 2-Amino-4-chlorobenzoic Acid (Starting Material)

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 171.58 g/mol | --INVALID-LINK-- |

| Melting Point | 231-233 °C | --INVALID-LINK-- |

| Appearance | White to tan powder | --INVALID-LINK-- |

| CAS Number | 89-77-0 | --INVALID-LINK-- |

Synthesis of 2-Boc-amino-4-chlorobenzoic Acid

The synthesis of 2-Boc-amino-4-chlorobenzoic acid is typically achieved through the protection of the amino group of 2-amino-4-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard and efficient method for the introduction of the Boc protecting group.

Experimental Protocol

This protocol outlines a general procedure for the Boc protection of 2-amino-4-chlorobenzoic acid.

Materials:

-

2-amino-4-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium hydroxide (1.0-1.2 equivalents) to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.3 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Boc-amino-4-chlorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Table 2: Expected Reaction Parameters and Product Characteristics

| Parameter | Value |

| Expected Yield | > 85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₄ClNO₄ |

| Molecular Weight | 271.70 g/mol |

Spectroscopic Data

Table 3: ¹H NMR Spectral Data for 2-Amino-4-chlorobenzoic acid (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.72 | d, J=8.6 Hz | 1H | H-6 |

| 6.75 | d, J=2.2 Hz | 1H | H-3 |

| 6.59 | dd, J=8.6, 2.2 Hz | 1H | H-5 |

| 5.8 (br s) | s | 2H | -NH₂ |

| 12.5 (br s) | s | 1H | -COOH |

Table 4: Key IR Absorptions for 2-Amino-4-chlorobenzoic acid

| Wavenumber (cm⁻¹) | Functional Group |

| 3480-3300 | N-H stretch (amino group) |

| 3200-2500 | O-H stretch (carboxylic acid) |

| 1680-1660 | C=O stretch (carboxylic acid) |

| 1620-1580 | N-H bend (amino group) |

| 850-750 | C-Cl stretch |

Note: Upon successful Boc protection, the IR spectrum of the product would show the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic N-H stretching band for the carbamate at around 3300-3400 cm⁻¹ and a strong C=O stretching band for the carbamate at approximately 1700-1720 cm⁻¹.

Logical Workflow and Synthesis Diagram

The synthesis of 2-Boc-amino-4-chlorobenzoic acid follows a straightforward logical progression from the starting material to the final protected product. This workflow is essential for planning and executing the synthesis in a laboratory setting.

Solubility Profile of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages established principles of organic chemistry and data from structurally analogous molecules to predict its solubility behavior. Furthermore, it outlines a comprehensive experimental protocol for accurately determining its solubility in various solvents.

Predicted Solubility Profile

The solubility of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is governed by the interplay of its constituent functional groups: the carboxylic acid, the tert-butoxycarbonyl (Boc) protecting group, and the chlorinated aromatic ring.

-

Carboxylic Acid Group: The presence of the carboxylic acid moiety suggests that the compound will exhibit acidic properties and its solubility will be significantly influenced by the pH of the medium. In aqueous solutions, its solubility is expected to be low in acidic to neutral pH but will increase substantially in basic conditions due to the formation of a more polar and water-soluble carboxylate salt.[1][2]

-

tert-Butoxycarbonyl (Boc) Group: The bulky and lipophilic Boc group will generally decrease the molecule's polarity, thereby reducing its solubility in polar solvents like water and enhancing its solubility in common organic solvents.[3][4] Boc-protected amino acids are typically soluble in solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).[4]

-

4-chlorobenzoic Acid Backbone: The chlorinated benzene ring is hydrophobic, which will further contribute to lower aqueous solubility and favor solubility in non-polar organic solvents.[5][6] Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[5][6]

Based on these structural features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Quantitative Solubility Data

Table 1: Predicted Qualitative Solubility of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low (pH dependent) | The hydrophobic backbone and Boc group counteract the polarity of the carboxylic acid. Solubility increases at higher pH. |

| Methanol, Ethanol | Soluble | The alcohol can hydrogen bond with the carboxylic acid, and the alkyl portion can interact with the hydrophobic parts of the molecule. | |

| Polar Aprotic | Dimethylformamide (DMF) | Readily Soluble | DMF is a versatile polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | DMSO is a strong polar aprotic solvent, often used for compounds with poor solubility. | |

| Acetonitrile (ACN) | Moderately Soluble | ACN is a less polar aprotic solvent; solubility may be lower compared to DMF and DMSO. | |

| Non-polar | Dichloromethane (DCM) | Soluble | The chlorinated nature and overall low polarity of DCM make it a suitable solvent. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene can interact with the benzene ring of the solute. | |

| Hexane | Insoluble | The highly non-polar nature of hexane is unlikely to effectively solvate the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid.

Objective: To quantitatively determine the solubility of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid in a selection of solvents at a specified temperature.

Materials:

-

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMF, DMSO, DCM, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid to a series of glass vials, ensuring a significant amount of solid remains undissolved.

-

Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dishes containing the filtered saturated solutions in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used for an extended period.

-

Once the solvent has completely evaporated, re-weigh the evaporation dishes.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final weight of the dish with the residue and the initial tare weight of the dish.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtered solution (mL))

-

Data Presentation:

All quantitative data should be summarized in a structured table for easy comparison, as exemplified in Table 2.

Table 2: Example of a Quantitative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Methanol | 25 | Value | Value |

| Ethanol | 25 | Value | Value |

| DMF | 25 | Value | Value |

| DMSO | 25 | Value | Value |

| DCM | 25 | Value | Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

molecular weight of Boc-protected 4-chloro-2-aminobenzoic acid

An in-depth guide to the synthesis and characterization of Boc-protected 4-chloro-2-aminobenzoic acid, a key intermediate in the development of novel therapeutics. This document provides detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, tailored for researchers and professionals in the field of drug discovery and organic chemistry.

Physicochemical Data

The introduction of a tert-butyloxycarbonyl (Boc) protecting group to 4-chloro-2-aminobenzoic acid is a fundamental step in various synthetic routes. The key quantitative data for the starting material and the protected product are summarized below.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58[1][2] |

| 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acid | C₁₂H₁₄ClNO₄ | 271.70 |

Note: The molar mass of the Boc-protected compound was calculated based on its molecular formula derived from the addition of the Boc group (C₅H₉O₂) to the parent compound and the removal of one hydrogen atom from the amino group.

Experimental Protocol: Synthesis of 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acid

This protocol details a standard procedure for the N-tert-butoxycarbonylation of 4-chloro-2-aminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 using a 1M HCl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Boc-protected 4-chloro-2-aminobenzoic acid.

Caption: Synthetic workflow for the Boc protection of 4-chloro-2-aminobenzoic acid.

References

literature review on 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Introduction

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure incorporates three key functional features: a carboxylic acid group, a chloro substituent, and a tert-Butoxycarbonyl (Boc) protected amine. This combination makes it a versatile building block, particularly in the development of Active Pharmaceutical Ingredients (APIs). The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective reactions at other positions on the molecule. The carboxylic acid and chloro groups serve as handles for further chemical modification, such as amide bond formation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), respectively.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications for researchers and professionals in drug development, with a focus on its potential in oncology and central nervous system (CNS) therapies.[1]

Physicochemical and Molecular Data

The fundamental properties of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 136290-47-6 | [1] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [1] |

| Molecular Weight | 271.7 g/mol | [1] |

| Boiling Point | 352.4°C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

The most common route for synthesizing 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid involves the protection of the amino group of its precursor, 2-amino-4-chlorobenzoic acid, using di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Boc Protection of 2-Amino-4-chlorobenzoic Acid

This protocol describes a general laboratory-scale procedure for the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid.

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable solvent mixture, such as THF/water or dioxane/water.

-

Basification: Cool the solution in an ice bath and add a base (e.g., 1.1 equivalents of NaOH dissolved in water, or 1.2 equivalents of TEA) to deprotonate the carboxylic acid and facilitate the reaction.

-

Boc Anhydride Addition: While stirring vigorously at 0°C, add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture either neat or as a solution in the organic solvent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and wash with a non-polar solvent like hexanes to remove unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with 1 M HCl. The product should precipitate as a solid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid as a solid.

Spectroscopic Data and Analysis

While comprehensive, experimentally verified spectroscopic data for this specific compound is not widely published, the following tables outline the expected spectral characteristics based on its chemical structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~8.5 - 9.5 | Singlet | 1H | -NH -Boc |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic CH (ortho to COOH) |

| ~7.3 - 7.5 | Doublet of Doublets | 1H | Aromatic CH (meta to COOH, ortho to Cl) |

| ~7.0 - 7.2 | Doublet | 1H | Aromatic CH (ortho to NHBoc) |

| 1.4 - 1.6 | Singlet | 9H | -C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 - 172 | C =O (Carboxylic Acid) |

| ~152 - 155 | C =O (Boc Carbamate) |

| ~140 - 145 | Aromatic C -NHBoc |

| ~135 - 140 | Aromatic C -Cl |

| ~130 - 133 | Aromatic C H |

| ~120 - 128 | Aromatic C H |

| ~115 - 120 | Aromatic C H |

| ~110 - 115 | Aromatic C -COOH |

| ~80 - 83 | -C (CH₃)₃ |

| ~28 - 29 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| 2500-3300 (broad) | Carboxylic Acid | O-H Stretch |

| 3200-3400 | Carbamate | N-H Stretch |

| ~1710-1730 | Carbamate | C=O Stretch |

| ~1680-1700 | Carboxylic Acid | C=O Stretch |

| ~1500-1550 | Aromatic/Amide | C=C Stretch / N-H Bend |

| ~1150-1250 | Carbamate | C-O Stretch |

| ~700-800 | Aromatic | C-Cl Stretch |

General Protocol for Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra for structural confirmation.

Methodology:

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

NMR Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire one-dimensional ¹H and ¹³C spectra.

-

IR Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry product with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a translucent pellet using a hydraulic press.[2]

-

IR Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire a spectrum over a range of 4000-400 cm⁻¹.[2]

Applications in Drug Development

The primary utility of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic value.

-

Protected Building Block: The Boc-protected amine allows for the selective modification of the carboxylic acid group (e.g., amide coupling) without interference from the nucleophilic amine. The Boc group can be removed later under acidic conditions.

-

Scaffold for Kinase Inhibitors: While direct biological activity for this specific compound is not widely reported, the closely related 4-amino-3-chlorobenzoic acid scaffold has been successfully used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] EGFR is a critical target in cancer therapy, as its overactivation drives tumor cell proliferation and survival.[4] The structural similarity suggests that 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a promising starting point for synthesizing novel kinase inhibitors.

Relevant Signaling Pathway: EGFR-Mediated Proliferation

Derivatives of aminobenzoic acids often target kinase signaling pathways critical for cancer cell growth. The EGFR pathway is a prime example, activating downstream cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which ultimately promote cell proliferation and survival.[5]

Caption: EGFR signaling pathway and potential point of therapeutic intervention.

Safety and Handling

-

Storage: The compound should be stored in a cool, dry place, typically between 2-8°C, and protected from light.[1]

-

Handling: As with all laboratory chemicals, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Medicinal Chemistry in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a conceptual idea to a marketable therapeutic is a long, arduous, and multidisciplinary endeavor. At the heart of this intricate process lies medicinal chemistry, a dynamic scientific discipline that focuses on the design, synthesis, and development of new pharmaceutical agents. This technical guide provides an in-depth exploration of the core principles of medicinal chemistry and its indispensable role in the modern drug discovery pipeline. We will delve into key experimental methodologies, present critical data in a structured format, and visualize complex biological pathways and workflows to offer a comprehensive resource for professionals in the field.

The Drug Discovery and Development Pipeline: A Medicinal Chemist's Perspective

The drug discovery process is a highly structured and regulated journey, traditionally divided into several key stages. Medicinal chemists are integral to nearly every phase, from the initial identification of a promising "hit" compound to the optimization of a "lead" candidate with the desired therapeutic properties.[1][2][3]

A simplified overview of this process can be visualized as a workflow with distinct decision points that guide the progression of a potential drug candidate.

Key Experimental Pillars of Medicinal Chemistry

The advancement of a drug candidate is underpinned by a battery of experimental assays designed to assess its efficacy, safety, and pharmacokinetic profile. Here, we detail the methodologies for several fundamental experiments.

High-Throughput Screening (HTS) for Hit Identification

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[1]

Experimental Protocol: Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used in HTS to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6][7][8]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium.[7] Incubate the plate overnight in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for cell attachment.[4]

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] The intensity of the purple color is directly proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Studies for Lead Generation

Once initial hits are identified, medicinal chemists embark on Structure-Activity Relationship (SAR) studies. This iterative process involves synthesizing and testing analogs of the hit compound to understand how specific structural modifications influence its biological activity. The goal is to identify a "lead" compound with improved potency and selectivity.[9][10][11]

Data Presentation: SAR of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of EGFR inhibitors, illustrating how structural variations impact their potency against different EGFR mutations. A lower IC50 value indicates higher potency.

| Compound | R Group Modification | EGFR IC50 (µM) - L858R | EGFR IC50 (µM) - L858R/T790M |

| 1 | -H | > 10 | > 10 |

| 2 | meta-substituted amide | 0.045 ± 0.004 | 0.59 ± 0.03 |

| 3 | meta-substituted sulfonamide | 0.43 ± 0.06 | 7.7 ± 0.7 |

| 4 | 4-fluoro aniline | 0.042 ± 0.004 | 1.2 ± 0.2 |

Data compiled from a study on inactive-conformation binding EGFR inhibitors. The L858R and L858R/T790M mutations are common in non-small cell lung cancer.[9]

ADMET Profiling for Lead Optimization

A potent and selective compound is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to be effective and safe in the human body.[12][13] ADMET profiling is a critical component of lead optimization.

Experimental Protocol: Caco-2 Permeability Assay for Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.[11][14][15]

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the cell monolayer to ensure its integrity. A high TEER value indicates a well-formed barrier.

-

Transport Experiment:

-

Add the test compound to the apical (AP) side of the monolayer (representing the intestinal lumen).

-

At various time points, collect samples from the basolateral (BL) side (representing the bloodstream).

-

To assess active efflux, also perform the experiment in the reverse direction (BL to AP).

-

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.

Experimental Protocol: Liver Microsomal Stability Assay for Metabolism

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[2][10][16][17][18]

-

Incubation Mixture Preparation: Prepare an incubation medium containing liver microsomes (human or from other species), a phosphate buffer (pH 7.4), and a cofactor regenerating system (e.g., NADPH).[16]

-

Compound Incubation: Add the test compound to the incubation mixture and incubate at 37°C.[16]

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[10][17]

-

Reaction Termination: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).

Experimental Protocol: Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the fraction of a drug that is unbound in plasma.[4][6][7][8][14]

-

Apparatus Setup: Use a dialysis device with two chambers separated by a semipermeable membrane.

-

Sample Loading: Add plasma containing the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[6]

-

Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[4]

-

Sample Collection and Analysis: After incubation, collect samples from both chambers and determine the drug concentration using LC-MS/MS.[6] The concentration in the buffer chamber represents the unbound drug concentration.

-

Calculation: Calculate the percentage of the drug bound to plasma proteins.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[5][15][17][19][20]

-

Incubation: Incubate human liver microsomes with an isoform-specific probe substrate and a range of concentrations of the test compound.[5]

-

Reaction Initiation and Termination: Initiate the reaction by adding NADPH and terminate it after a specific time.

-

Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[5]

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.[5]

Visualizing Key Signaling Pathways in Drug Discovery

Understanding the intricate signaling pathways that are dysregulated in disease is fundamental to rational drug design. Medicinal chemists often target key nodes within these pathways to modulate their activity.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.[13][21][22][23]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is also frequently implicated in cancer.[9][19][23][24][25][26][27][28]

Conclusion

Medicinal chemistry is the engine of drug discovery, driving the transformation of biological hypotheses into tangible therapeutic interventions. Through a rigorous and iterative process of design, synthesis, and testing, medicinal chemists navigate the complex landscape of biological targets and pathways. The experimental protocols and data presented in this guide offer a glimpse into the core activities that define this critical discipline. As our understanding of disease biology deepens and new technologies emerge, the role of the medicinal chemist will continue to evolve, remaining central to the quest for new medicines that improve human health.

References

- 1. slideteam.net [slideteam.net]

- 2. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 9. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]

- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 16. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. External Resources | Graphviz [graphviz.org]

- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lnhlifesciences.org [lnhlifesciences.org]

- 21. Quantitative Structure Activity Relationship Based Molecular Modeling of EGFR [ijaresm.com]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Boc-amino-4-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Boc-amino-4-chlorobenzoic acid. Due to the limited availability of experimentally verified spectra in public databases, this guide presents a combination of predicted data based on the analysis of analogous compounds and general spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Data Presentation

The following tables summarize the predicted spectroscopic data for 2-Boc-amino-4-chlorobenzoic acid. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H |

| ~7.4 - 7.6 | dd | 1H | Ar-H |

| ~7.2 - 7.4 | d | 1H | Ar-H |

| ~9.0 - 11.0 | br s | 1H | -COOH |

| ~8.5 - 9.5 | br s | 1H | -NH |

| 1.52 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~152 - 155 | C=O (Carbamate) |

| ~140 - 142 | Ar-C |

| ~135 - 138 | Ar-C |

| ~130 - 133 | Ar-C |

| ~125 - 128 | Ar-C |

| ~120 - 123 | Ar-C |

| ~118 - 121 | Ar-C |

| ~81 - 83 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1715 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Amide) |

| ~1590, 1480 | Medium | C=C stretch (Aromatic) |

| ~1250, 1160 | Strong | C-O stretch (Carbamate) |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 271/273 | [M]⁺ (Molecular ion with Cl isotope pattern) |

| 215/217 | [M - C₄H₈]⁺ |

| 198/200 | [M - C₄H₉O]⁺ |

| 171/173 | [M - Boc]⁺ |

| 154/156 | [M - Boc - OH]⁺ |

| 126/128 | [M - Boc - COOH]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Boc-amino-4-chlorobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peaks.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and identify the peak chemical shifts in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry 2-Boc-amino-4-chlorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2-Boc-amino-4-chlorobenzoic acid in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Instrumentation: Utilize a GC-MS system equipped with an EI source.

-

Data Acquisition:

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer, where they are ionized by an electron beam.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like 2-Boc-amino-4-chlorobenzoic acid.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

The Multifaceted Therapeutic Potential of Substituted Aminobenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoic acids have emerged as a versatile and highly valuable scaffold in medicinal chemistry and drug development. The inherent structural features of the aminobenzoic acid core, particularly the presence of amino and carboxylic acid groups on an aromatic ring, allow for extensive chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibitory activities. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways to aid in the rational design and development of novel therapeutic agents.

Core Biological Activities and Structure-Activity Relationships

The biological activity of substituted aminobenzoic acids is profoundly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid and amino moieties.[1] Para-aminobenzoic acid (PABA), in particular, serves as a prominent building block in the design of new drugs.[2][3] Its derivatives have shown a wide spectrum of therapeutic applications, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[4][5][6]

Anticancer Activity

Substituted aminobenzoic acid derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that regulate cell proliferation and survival.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted aminobenzoic acid derivatives against several human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidine-oxothiazolidinylidene-amino-benzohydrazide | HCT-116 | 45.32 ± 0.15 | [3] |

| Aminohydroxy-pyrazole-carbonyl-phenylimino-thiazolidinone | HCT-116 | 5.8 ± 0.24 | [3] |

| Carboxamide derivative of PABA | A549 | 3.0 | [3] |

| Chloro anilinoquinoline derivative | MCF-7 | 3.42 | [3] |

| Chloro anilinoquinoline derivative | A549 | 5.97 | [3] |

| PABA-substituted pyrimidine derivatives | HepG2, MCF-7, HCT-116 | 7.08 ± 1.6 to 10.87 ± 0.8 | [3] |

| Schiff bases of PABA | HepG2 | ≥ 15.0 | [7][8] |

Antimicrobial Activity

The antimicrobial properties of substituted aminobenzoic acids are well-documented, with many derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.[4][5] A primary mechanism of antibacterial action for some derivatives, particularly sulfonamides which are mimics of p-aminobenzoic acid, is the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[9] This selective toxicity makes them effective antimicrobial agents, as humans obtain folic acid from their diet.[10]

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for several substituted aminobenzoic acid derivatives against various microorganisms.

| Compound Class/Derivative | Microorganism | MIC (µM or µg/mL) | Reference |

| Schiff bases of PABA | Staphylococcus aureus (MRSA) | from 15.62 µM | [7][8] |

| Schiff bases of PABA | Mycobacteria | ≥ 62.5 µM | [7][8] |

| Schiff bases of PABA | Fungi | ≥ 7.81 µM | [7][8] |

| Cyanostyrylquinoxalinyl-based PABA | Various bacterial strains | 7.9–31 µM | [3] |

| PABA-derived carbazole hybrids | S. aureus | 1.56 µg/mL | [4] |

| PABA-derived carbazole hybrids | C. albicans | 12.5 µg/mL | [4] |

| PABA-derived carbazole hybrids | C. neoformans | 6.25 µg/mL | [4] |

| Amino derivatives of PABA | Gram-negative bacteria | 0.16 mM | [4] |

Anti-inflammatory Activity

Several derivatives of aminobenzoic acid have demonstrated significant anti-inflammatory properties.[4][5][11] Their mechanism of action often involves the modulation of pro-inflammatory signaling pathways and the reduction of inflammatory mediators. Studies have indicated that these compounds can decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] One proposed mechanism is the inhibition of myeloperoxidase (MPO), an enzyme associated with oxidative stress and inflammation.[12]

Cholinesterase Inhibition

Derivatives of aminobenzoic acid have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][13] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Quantitative Cholinesterase Inhibition Data

The following table summarizes the in vitro cholinesterase inhibitory activity (IC50 values) of selected aminobenzoic acid derivatives.

| Compound Derivative | Enzyme | IC50 (µM) | Reference |

| Benzoyl-substituted 4-aminobenzoic acid derivative (5b) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | [13] |

| Isophthaloyl-substituted 3-aminobenzoic acid derivative (2c) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | [13] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of biological findings. The following sections outline the typical protocols used to assess the biological activities of substituted aminobenzoic acids.

Synthesis of Substituted Aminobenzoic Acid Derivatives

The synthesis of these derivatives often involves standard organic chemistry reactions. For instance, Schiff bases are commonly prepared by the condensation of an appropriate aminobenzoic acid with a substituted aldehyde.[14] Ester and amide derivatives can be synthesized through reactions with alcohols or amines, respectively. A general procedure for synthesizing Schiff bases is as follows:

-

Dissolve the aminobenzoic acid in a suitable solvent, such as ethanol.

-

Add a catalytic amount of an acid, like glacial acetic acid.

-

Add the corresponding aromatic aldehyde to the mixture.

-

Reflux the reaction mixture for a specified period (e.g., 2-3 hours).[14]

-

Cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter, wash, and recrystallize the Schiff base from a suitable solvent.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Divide the animals (e.g., rats) into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure the activity of acetylcholinesterase and butyrylcholinesterase.

-

Enzyme and Substrate Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations and pre-incubate.

-

Initiation of Reaction: Add the substrate and DTNB to start the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance the understanding of complex biological processes and research designs.

Caption: General workflow for the synthesis and biological evaluation of substituted aminobenzoic acids.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Caption: Modulation of pro-inflammatory signaling pathways by substituted aminobenzoic acids.

Conclusion

Substituted aminobenzoic acids represent a highly promising class of compounds with a broad spectrum of biological activities. Their structural versatility allows for the fine-tuning of their therapeutic properties, making them attractive candidates for the development of new drugs targeting cancer, microbial infections, inflammation, and neurodegenerative diseases. This guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying molecular mechanisms. Further exploration and derivatization of the aminobenzoic acid scaffold are warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 13. researchgate.net [researchgate.net]

- 14. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protection of Aminobenzoic Acids